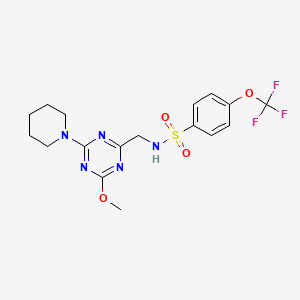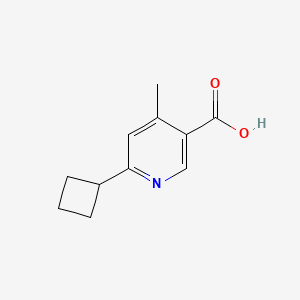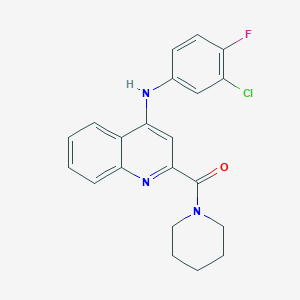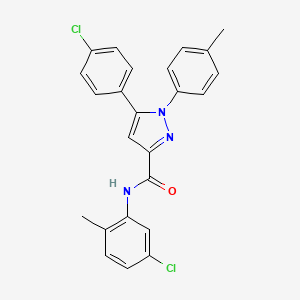![molecular formula C22H23N3O3 B2821274 8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-52-0](/img/structure/B2821274.png)
8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-([1,1'-Biphenyl]-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as BPTD, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BPTD is a spirocyclic compound that has a unique structure that makes it an interesting target for researchers.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been explored in various synthesis and chemical studies. One study outlines a convenient one-pot synthesis approach for trifluoromethylated spiropiperidine derivatives, highlighting the potential for creating highly functionalized compounds with significant diastereoselectivity under catalyst-free conditions (Lu Zhou et al., 2018). Another research effort focused on the synthesis of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives, examining their anticonvulsant and neurotoxic properties, revealing that specific aromatic substitutions on the cyclohexane ring can significantly influence their biological activity (J. Obniska et al., 2006).
Antimicrobial and Detoxification Applications
Innovative applications in antimicrobial and detoxification contexts have been reported. For instance, research on N-halamine-coated cotton demonstrates the compound's utility in antimicrobial and detoxification applications, offering a method for bonding N-halamine precursors to cotton fabrics to create surfaces with biocidal properties effective against pathogens like Staphylococcus aureus and Escherichia coli O157:H7 (X. Ren et al., 2009).
Pharmacological Investigations
The compound and its derivatives have been subjects of pharmacological studies. One notable study on BMY 7378, a derivative, demonstrates its selectivity as an antagonist of the D subtype of α1-adrenoceptors, indicating its potential for detailed receptor subtype studies and therapeutic applications (A. Goetz et al., 1995).
Advanced Materials Development
Research into advanced materials has also incorporated this compound. For example, studies on the synthesis and characterization of N-halamine compounds suggest their use in creating antimicrobial surfaces or materials, enhancing safety and hygiene in various applications (X. Ren et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
The compound interacts with its targets by binding to their active sites. For RIPK1, the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . For the delta opioid receptor, the compound acts as an agonist, selectively activating the receptor .
Biochemical Pathways
The activation of RIPK1 initiates the necroptosis signaling pathway, leading to programmed cell death . This pathway is involved in various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases . Activation of the delta opioid receptor can mimic elements of the physiological hypoxic response, which has potential therapeutic applications .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action
The activation of RIPK1 by the compound leads to necroptosis, a type of programmed cell death . This can result in organ injury and immune-stress responses . Activation of the delta opioid receptor can lead to anti-allodynic efficacy, providing relief from certain types of pain .
Propiedades
IUPAC Name |
3-ethyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-25-20(27)22(23-21(25)28)12-14-24(15-13-22)19(26)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJXANMACZPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)
![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)



![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)